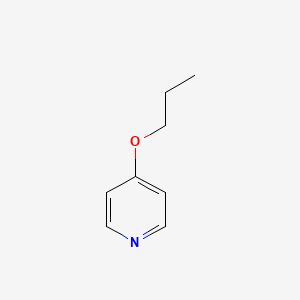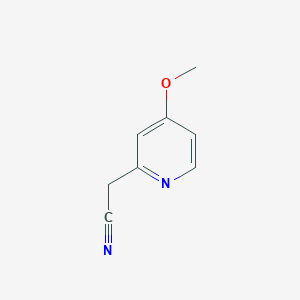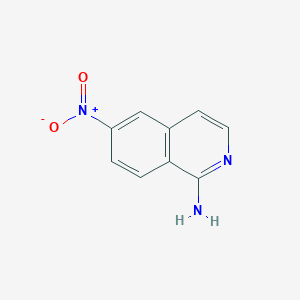
4-Propoxypyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives has been studied extensively. For instance, an inverse hydroboration of pyridine with a diboron compound and a proton source has been realized under simple basic and catalyst-free conditions . This process enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives .Wissenschaftliche Forschungsanwendungen
1. Plant Growth Research
4-Propoxypyridine, among other compounds, is used in physiological plant research. It serves as an inhibitor of cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism related to phytohormones and sterols. This impacts cell division, elongation, and senescence in plants (Grossmann, 1990).
2. Analytical Chemistry
In the field of analytical chemistry, derivatives of 4-Propoxypyridine, like 4-aminoantipyrine, are used for the colorimetric determination of propoxur in pesticide formulations and water samples. This method is based on the alkaline hydrolysis of pesticides (Venkateswarlu & Seshaiah, 1995).
3. Neurological Disorders
Research has explored the effects of 4-aminopyridine, a compound related to 4-Propoxypyridine, in the context of multiple sclerosis. It is found to improve symptoms in some patients, potentially due to its effects on synaptic transmission and muscle twitch tension (Smith, Felts & John, 2000).
4. Alzheimer's Disease Research
N-Propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine), a compound related to 4-Propoxypyridine, has shown potential in the treatment of Alzheimer's disease due to its cholinomimetic properties and enhancement of adrenergic mechanisms (Klein et al., 1996).
5. Mass Spectrometry Research
Isomeric propoxypyridines, including 4-propoxypyridine, have been studied for their dissociation reactions in mass spectrometry. This research provides insights into the mechanistic aspects of these reactions, crucial for analytical applications (Molenaar‐Langeveld, Gremmen, Ingemann & Nibbering, 2000).
6. Solar Cell Research
In the development of dye-sensitized solar cells, 2-Methyl-4-propoxypyridine has been used as an additive. Its addition influences the recombination rate at interfaces and shifts the band edge of TiO2, impacting the open-circuit photovoltage of solar cells (Yin et al., 2007).
7. Cognitive Disorders
Studies on compounds like ABT-089, derived from 4-propoxypyridine, show positive effects in rodent and primate models for cognitive enhancement. This class of compounds targets nicotinic acetylcholine receptors, suggesting potential treatments for cognitive disorders (Lin et al., 1997).
Zukünftige Richtungen
The future directions in the study of “4-Propoxypyridine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Advances in techniques such as directed evolution could also open up new possibilities for the development of novel pyridine derivatives .
Eigenschaften
IUPAC Name |
4-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-7-10-8-3-5-9-6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXXIBSFLIDCPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563910 | |
| Record name | 4-Propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxypyridine | |
CAS RN |
75124-98-0 | |
| Record name | 4-Propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid](/img/structure/B1628188.png)


![Benzo[c]isoxazole-3-carbaldehyde](/img/structure/B1628194.png)

![6-Methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B1628197.png)




![Furo[3,2-D]pyrimidine](/img/structure/B1628203.png)


![N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide](/img/structure/B1628208.png)